1-tert-ブチル 2-メチル 5,5-ジメチル-3-オキソピロリジン-1,2-ジカルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

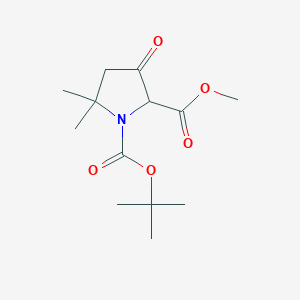

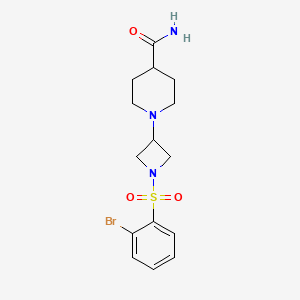

1-Tert-butyl 2-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate is a chemical compound with the CAS Number: 1426680-65-0 . It has a molecular weight of 271.31 . The IUPAC name for this compound is 1-(tert-butyl) 2-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate .

Molecular Structure Analysis

The molecular formula of this compound is C13H21NO5 . The InChI code is 1S/C13H21NO5/c1-12(2,3)19-11(17)14-9(10(16)18-6)8(15)7-13(14,4)5/h9H,7H2,1-6H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.作用機序

The mechanism of action of 1-Tert-butyl 2-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate is not fully understood. However, studies have suggested that 1-Tert-butyl 2-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate may exert its biological activities by inhibiting specific enzymes, such as DNA topoisomerase II and dihydrofolate reductase. 1-Tert-butyl 2-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Biochemical and Physiological Effects:

1-Tert-butyl 2-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 1-Tert-butyl 2-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate inhibits the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. 1-Tert-butyl 2-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate has also been shown to have antiviral activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). In addition, 1-Tert-butyl 2-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate has been shown to have antibacterial activity against various bacteria, including Staphylococcus aureus and Escherichia coli.

実験室実験の利点と制限

1-Tert-butyl 2-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, 1-Tert-butyl 2-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate also has limitations, including its low solubility in water and its potential toxicity.

将来の方向性

There are several future directions for 1-Tert-butyl 2-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate research. One direction is to investigate the potential of 1-Tert-butyl 2-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate as a therapeutic agent for various diseases, including cancer, viral infections, and bacterial infections. Another direction is to explore the use of 1-Tert-butyl 2-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate as a monomer to synthesize polymers with unique properties. Furthermore, the development of new synthesis methods for 1-Tert-butyl 2-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate and its derivatives could lead to the discovery of new compounds with improved biological activities.

合成法

1-Tert-butyl 2-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate can be synthesized using various methods, including a one-pot synthesis method and a multi-step synthesis method. The one-pot synthesis method involves the reaction of tert-butyl acetoacetate, methyl acetoacetate, and pyrrolidine-2,3-dicarboxylic acid under specific reaction conditions. The multi-step synthesis method involves the reaction of pyrrolidine-2,3-dicarboxylic acid with tert-butyl acetoacetate, followed by the reaction of the resulting compound with methyl acetoacetate. Both methods have been successfully used to synthesize 1-Tert-butyl 2-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate.

科学的研究の応用

- この化合物は、チタン触媒による分子間ヒドロアミノ化反応における助触媒として機能します。これらの反応は、炭素-炭素二重結合にアミノ基を付加する反応です。 1-tert-ブチル 2-メチル 5,5-ジメチル-3-オキソピロリジン-1,2-ジカルボン酸の存在は、これらの変換の効率を高め、合成化学において貴重な存在となっています .

- 研究者らは、この化合物をスルホン化フェノール配位子を調製するための反応剤として使用してきました。これらの配位子は、配位化学および触媒において重要な役割を果たしています。 スルホン化プロセスにより、スルホン酸基を芳香族環に導入することができ、さまざまな用途向けの配位子ライブラリーが拡大されます .

- 不斉オレフィンヒドロアミノ化および環化反応は、複雑な有機分子の構築に不可欠です。1-tert-ブチル 2-メチル 5,5-ジメチル-3-オキソピロリジン-1,2-ジカルボン酸は、単一サイト触媒の前駆体として機能し、効率的かつ選択的な変換を可能にします。 これらの反応は、医薬品合成や材料科学で応用されています .

- この化合物は、食品接触材料に使用されるポリオレフィン(ポリエチレンやポリプロピレンなど)の安定剤として評価されています。高温処理や長期保管中の材料の完全性を維持するのに役立ちます。 欧州食品安全機関(EFSA)は、最大50 mg/kgの含有量での使用を承認しています .

- 研究者らは、1-tert-ブチル 2-メチル 5,5-ジメチル-3-オキソピロリジン-1,2-ジカルボン酸を開環反応の前駆体として検討してきました。 これらの反応は、新しい化学結合の形成につながり、さまざまな用途向けに機能化された分子を設計する上で貴重な存在です .

チタン触媒による分子間ヒドロアミノ化反応における助触媒

スルホン化フェノール配位子

不斉オレフィンヒドロアミノ化/環化反応の触媒

食品接触材料用ポリオレフィンの安定剤

開環反応

研究用のみ(R.U.O.)化合物

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

特性

IUPAC Name |

1-O-tert-butyl 2-O-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-9(10(16)18-6)8(15)7-13(14,4)5/h9H,7H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGYRPMFYJYBMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(N1C(=O)OC(C)(C)C)C(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-(2-fluorophenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2393954.png)

![3-(3,4-Dimethylphenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2393957.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2393960.png)

![2-[1-(1-Methylpyrazole-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2393963.png)

![6,6-Difluorobicyclo[3.1.0]hexan-3-one](/img/structure/B2393969.png)

![N-Methyl-N-[2-[3-methyl-4-(2,2,2-trifluoroethoxy)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2393970.png)

![N-(1-cyanocyclopentyl)-2-{[3-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2393974.png)

![1-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2393976.png)